molecular formula C20H30N2O3 B3975457 N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide

N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide

Cat. No. B3975457
M. Wt: 346.5 g/mol
InChI Key: CVRSLLRSUPRQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective and potent inhibitor of a specific protein, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide involves the inhibition of a specific protein, which is involved in various cellular processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent. It also has antiviral properties by inhibiting the replication of certain viruses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-inflammatory properties by inhibiting the production of certain cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide in lab experiments is its selectivity and potency as an inhibitor. This makes it a useful tool for studying the function of the protein it targets. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosage and administration. Another area of interest is its neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to explore its antiviral and anti-inflammatory properties and their potential applications in medicine.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its selectivity and potency as an inhibitor make it a useful tool for studying the function of the protein it targets. Further research is needed to explore its potential as an anticancer agent, neuroprotective agent, and antiviral and anti-inflammatory agent.

Scientific Research Applications

N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-morpholin-4-ylbutyl)benzamide has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound is a selective inhibitor of a specific protein, which makes it a promising candidate for the development of new drugs. It has been found to have anticancer, antiviral, and anti-inflammatory properties.

properties

IUPAC Name

N-methyl-3-(2-methylprop-2-enoxy)-N-(4-morpholin-4-ylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-17(2)16-25-19-8-6-7-18(15-19)20(23)21(3)9-4-5-10-22-11-13-24-14-12-22/h6-8,15H,1,4-5,9-14,16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRSLLRSUPRQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)N(C)CCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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